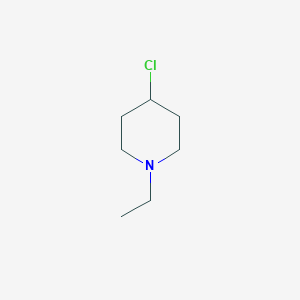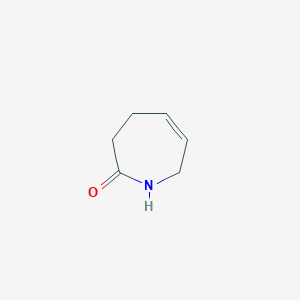
3,4-Dihydro-1H-azepin-2(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-azepin-2(7H)-one: is a heterocyclic organic compound that features a seven-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-azepin-2(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the azepinone ring. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 3,4-Dihydro-1H-azepin-2(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Saturated azepinone derivatives.
Substitution: Various substituted azepinone compounds depending on the reagents used.
科学的研究の応用
3,4-Dihydro-1H-azepin-2(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dihydro-1H-azepin-2(7H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its effects.
類似化合物との比較
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a similar ring structure but containing an oxygen atom instead of nitrogen.
1,4-Dihydro-1H-azepine: A related compound with a different degree of saturation in the ring.
Uniqueness: 3,4-Dihydro-1H-azepin-2(7H)-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
24517-66-6 |
|---|---|
分子式 |
C6H9NO |
分子量 |
111.14 g/mol |
IUPAC名 |
1,2,5,6-tetrahydroazepin-7-one |
InChI |
InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h1,3H,2,4-5H2,(H,7,8) |
InChIキー |
DGPWWGHZMIOYFV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


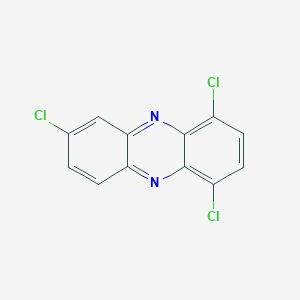
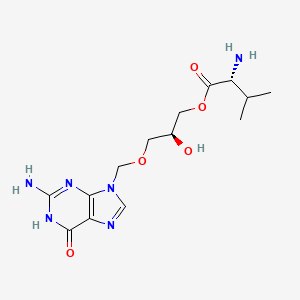

![8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15225155.png)
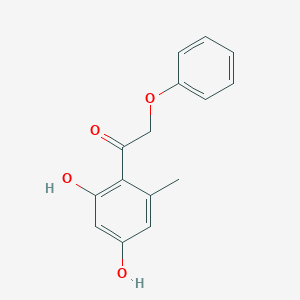
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
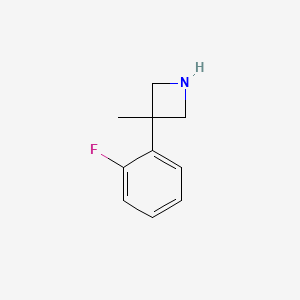
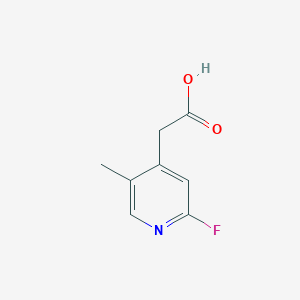
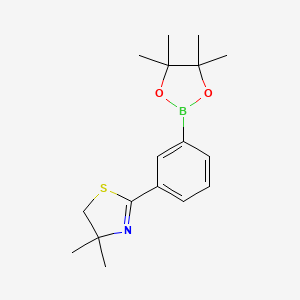
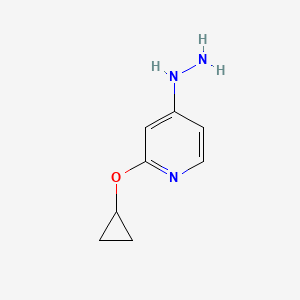
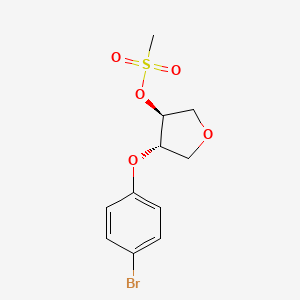
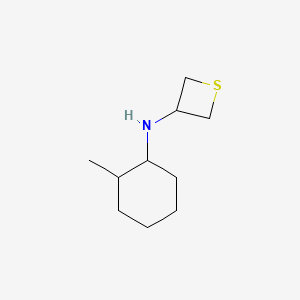
![2-Chloro-4-[4-(methylthio)phenyl]pyrimidine](/img/structure/B15225197.png)
